1-(2-Methoxyphenyl)-3-(2-oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one
説明
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-oxo-2-(3-pyridin-2-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-28-18-7-3-2-6-17(18)25-13-12-24(21(25)27)15-20(26)23-11-9-16(14-23)29-19-8-4-5-10-22-19/h2-8,10,16H,9,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBECWTGPVZVDFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
生物活性
1-(2-Methoxyphenyl)-3-(2-oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The compound features an imidazolidinone core, which is known for its diverse biological activities. The presence of a methoxyphenyl group and a pyridinyl moiety suggests potential interactions with various biological targets.
Molecular Formula: C₁₈H₃₁N₃O₃
Molecular Weight: 335.46 g/mol
Anticancer Properties
Research has indicated that derivatives of imidazolidinones exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell proliferation and survival .
Case Study:
In a study assessing the efficacy of imidazolidinone derivatives, it was found that certain compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxic effects. The mechanism involved the induction of oxidative stress and subsequent activation of apoptotic pathways .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research suggests that imidazolidinone derivatives can inhibit the growth of various bacterial strains by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Research Findings:
A screening assay conducted on several derivatives showed that certain compounds exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
The biological activity of 1-(2-Methoxyphenyl)-3-(2-oxo-2-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds in this class have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation: The presence of pyridinyl groups may facilitate interactions with various receptors, potentially modulating their activity.
- Oxidative Stress Induction: Many imidazolidinones induce oxidative stress in target cells, leading to apoptosis.
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to consider the safety profile of these compounds. Preliminary toxicity studies indicate that certain derivatives exhibit low toxicity in vitro; however, comprehensive in vivo studies are necessary to establish safety margins and therapeutic indices .
化学反応の分析
Imidazolidinone Ring Formation
The core imidazolidinone structure forms via a nucleophilic attack of a diamine on a carbonyl group, followed by cyclization. For example:
-
Reaction of ethylenediamine with urea derivatives under alkaline conditions.
-
Alternative methods may involve carbodiimide coupling agents (e.g., EDC) for high-yield synthesis.
Functional Group Elaboration
The pyrrolidin-1-yl-pyridin-2-yloxy chain likely forms through:
-
Alkylation : A pyrrolidinone derivative undergoes alkylation with a pyridin-2-ol ether.
-
Oxidative Coupling : Use of copper catalysts (e.g., CuI) for Ullmann-type etherification.
Stability and Reactivity
The compound’s heterocyclic framework (imidazolidinone, pyrrolidinone, pyridine) confers moderate stability under standard conditions but may undergo:
-
Hydrolysis : Under acidic/basic conditions, cleavage of the imidazolidinone ring is possible.
-
Electrophilic Substitution : The pyridine ring may react with strong electrophiles, though steric hindrance from adjacent groups could reduce reactivity.
Experimental Challenges and Optimization
-
Regioselectivity : Controlling substitution patterns during etherification or alkylation steps may require protective groups or directing agents.
-
Yield : Multi-step syntheses often require iterative optimization of reaction times and catalyst loads.
Structural Variants and Analogues
Analogous compounds (e.g., 1-(4-methoxyphenyl) derivatives ) demonstrate that substituent position (para vs. ortho) significantly impacts reactivity. For example:
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : The compound’s synthesis involves coupling a pyrrolidinone core with methoxyphenyl and pyridinyloxy substituents. Key steps include:
- Nucleophilic substitution for pyrrolidin-1-yl-ethyl linkage (e.g., using K₂CO₃ in DMF at 80°C for 24 hours) .
- Oxidation of intermediates with KMnO₄ or CrO₃ to stabilize carbonyl groups .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product.
- Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
Q. What spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign peaks for methoxyphenyl (δ ~3.8 ppm for OCH₃), pyrrolidinone carbonyl (δ ~170 ppm), and imidazolidinone NH (δ ~8.2 ppm) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1670–1730 cm⁻¹) and aromatic C-H bending (~750–850 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₇N₄O₄: 459.2032) .
Q. How can researchers design preliminary biological assays to evaluate its pharmacological potential?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorometric assays .
- Solubility : Pre-test in DMSO/PBS mixtures to ensure compatibility with assay buffers .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to target proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 1M17 for kinases) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond interactions with active-site residues .
- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. trifluoromethyl groups) on activity using MOE or Schrödinger .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize assay protocols : Ensure consistent cell lines, incubation times, and solvent controls .
- Metabolic stability : Test compound degradation in liver microsomes (e.g., human S9 fractions) to rule out false negatives .
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for direct binding confirmation .
Q. What strategies enhance the compound’s metabolic stability without compromising activity?
- Methodological Answer :
- Isotopic labeling : Replace labile hydrogens (e.g., NH in imidazolidinone) with deuterium to slow CYP450-mediated oxidation .
- Structural analogs : Synthesize derivatives with fluorinated pyrrolidinone rings (e.g., CF₃ substitution) to block metabolic hotspots .
- Prodrug design : Mask polar groups (e.g., esterify carbonyls) to improve bioavailability and gradual hydrolysis in vivo .
Q. How can SAR studies guide the optimization of this compound’s selectivity?
- Methodological Answer :
- Fragment replacement : Swap pyridin-2-yloxy with pyrimidin-4-yl to reduce off-target binding .
- Steric hindrance : Introduce bulky substituents (e.g., tert-butyl) on the methoxyphenyl ring to block non-specific interactions .
- Pharmacophore mapping : Align key motifs (e.g., hydrogen-bond acceptors in pyrrolidinone) with target active sites using Discovery Studio .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
